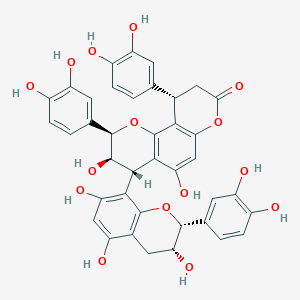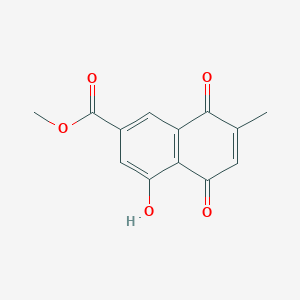
Pdk4-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pdk4-IN-2 is a small molecule inhibitor specifically targeting pyruvate dehydrogenase kinase 4 (PDK4). Pyruvate dehydrogenase kinase 4 is an enzyme that plays a crucial role in the regulation of glucose metabolism by inhibiting the pyruvate dehydrogenase complex. This inhibition leads to a decrease in the conversion of pyruvate to acetyl coenzyme A, thereby reducing the entry of pyruvate into the tricarboxylic acid cycle and promoting glycolysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pdk4-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as halides, amines, and alcohols.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters to ensure maximum yield and purity.
Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents.
Purification Techniques: Employing large-scale purification methods such as high-performance liquid chromatography (HPLC) and crystallization.
化学反应分析
Types of Reactions
Pdk4-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides, amines, and alcohols are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being modified. For example:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with new functional groups.
科学研究应用
Pdk4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of pyruvate dehydrogenase kinase 4 in metabolic pathways.
Biology: Employed in cellular and molecular biology research to investigate the regulation of glucose metabolism.
Medicine: Explored as a potential therapeutic agent for metabolic diseases such as diabetes and cancer.
Industry: Utilized in the development of new drugs targeting metabolic pathways.
作用机制
Pdk4-IN-2 exerts its effects by specifically inhibiting pyruvate dehydrogenase kinase 4. This inhibition prevents the phosphorylation of the pyruvate dehydrogenase complex, thereby maintaining its active form. As a result, the conversion of pyruvate to acetyl coenzyme A is promoted, enhancing the entry of pyruvate into the tricarboxylic acid cycle and reducing glycolysis. The molecular targets and pathways involved include:
Pyruvate Dehydrogenase Complex: The primary target of this compound.
Glycolysis and Tricarboxylic Acid Cycle: Pathways affected by the inhibition of pyruvate dehydrogenase kinase 4.
相似化合物的比较
Pdk4-IN-2 is unique compared to other pyruvate dehydrogenase kinase inhibitors due to its specificity for pyruvate dehydrogenase kinase 4. Similar compounds include:
Pyruvate Dehydrogenase Kinase 1 Inhibitors: Target pyruvate dehydrogenase kinase 1 with different specificity and effects.
Pyruvate Dehydrogenase Kinase 2 Inhibitors: Target pyruvate dehydrogenase kinase 2, affecting different metabolic pathways.
Pyruvate Dehydrogenase Kinase 3 Inhibitors: Target pyruvate dehydrogenase kinase 3, with distinct biological effects.
This compound stands out due to its targeted inhibition of pyruvate dehydrogenase kinase 4, making it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C13H10O5 |
|---|---|
分子量 |
246.21 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-7-methyl-5,8-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10O5/c1-6-3-9(14)11-8(12(6)16)4-7(5-10(11)15)13(17)18-2/h3-5,15H,1-2H3 |
InChI 键 |
LYFCHMYCNHQFNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(C1=O)C=C(C=C2O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


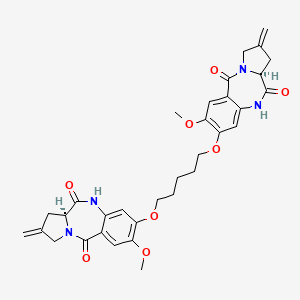
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
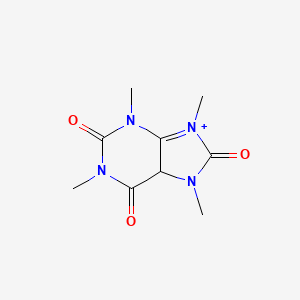
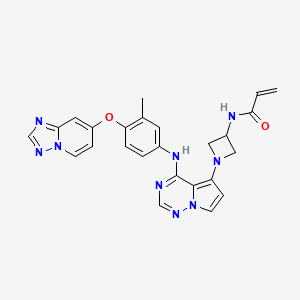

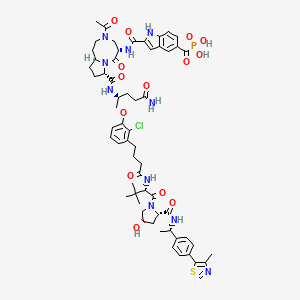
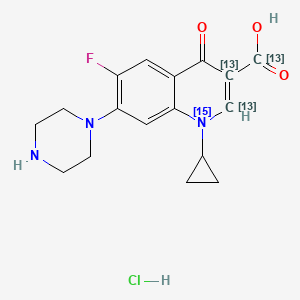
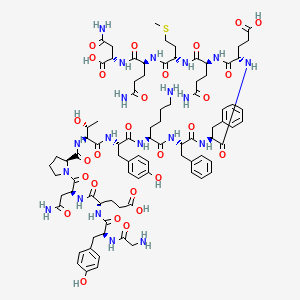

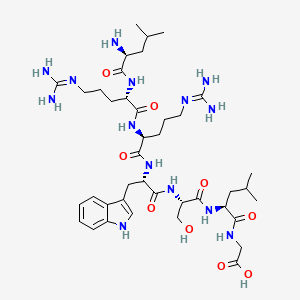
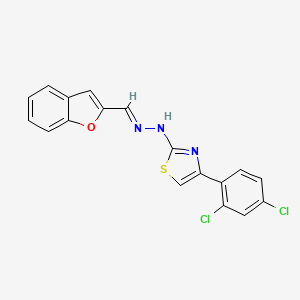

![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
